molecular formula C36H70O7 B13722560 [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate

[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B13722560
M. Wt: 614.9 g/mol
InChI Key: DTLTZPQRYBQHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound with a unique structure that includes multiple ether and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate typically involves a multi-step process. One common method starts with the reaction of 2-methoxyethanol and crotonaldehyde to form an aldol intermediate. This intermediate is then condensed with an excess of ethylene glycol to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and polymer production.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for drug delivery systems owing to its ability to form micelles.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Phenylephrine Related Compound F
  • Methylammonium lead halide

Uniqueness

Compared to these similar compounds, [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate stands out due to its unique combination of ether and ester linkages, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly suitable for applications in surfactants and drug delivery systems .

Properties

Molecular Formula

C36H70O7

Molecular Weight

614.9 g/mol

IUPAC Name

[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C36H70O7/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(37)42-33-34(32-41-31-30-40-29-28-39-3)43-36(38)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

DTLTZPQRYBQHLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COCCOCCOC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.